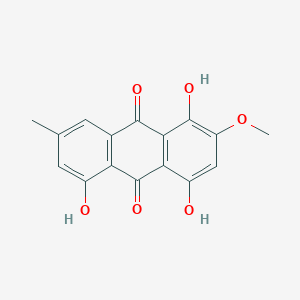
Xanthorin
Overview
Description
Xanthorin, as a term, does not directly correspond to a specific compound within the provided literature. However, the papers provided discuss various xanthone derivatives and related compounds, which may be relevant to the intended analysis of "this compound." Xanthones are a class of oxygenated heterocycles known for their medicinal properties, with a tricyclic scaffold that can vary in biological activity depending on the substituents' nature and position . Xanthorrhizol, a related compound, is a sesquiterpenoid with noted anti-inflammatory and anti-carcinogenic properties . Xanthan gum, while not a xanthone derivative, is a polysaccharide with various industrial applications .
Synthesis Analysis
The synthesis of xanthone derivatives has been a subject of interest due to their biological activities. Historically, the synthesis has focused on fully aromatized xanthones, with less frequent reports on the more challenging partially saturated derivatives. Recent developments in synthetic methods have allowed for the construction of polysubstituted unsaturated xanthone cores, which may lead to further exploration of these compounds . Xanthan gum is biosynthesized by Xanthomonas campestris and involves the assembly of sugar nucleotide substrates and the decoration of pentasaccharide subunits .
Molecular Structure Analysis
Xanthones typically possess a tricyclic core with various degrees of saturation and substitution, which significantly influences their biological activity. The molecular structure of xanthorrhizol, for example, includes a sesquiterpenoid framework that has been shown to interact with multiple signaling pathways in anti-metastatic activity . The structure of xanthan gum is a high molecular weight polysaccharide with a backbone of D-glucosyl, D-mannosyl, and D-glucuronyl acid residues .
Chemical Reactions Analysis
The chemical reactivity of xanthone derivatives is closely related to their biological functions. Xanthorrhizol has been shown to inhibit the expression of enzymes like ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase, which are involved in inflammatory and carcinogenic processes . The interaction between xanthorrhizol and intracellular signaling molecules such as ERK, COX-2, and MMP-9 further illustrates the compound's involvement in complex chemical reactions within biological systems .
Physical and Chemical Properties Analysis
Xanthone derivatives exhibit a broad spectrum of physical and chemical properties due to their diverse structures. These properties are crucial for their biological activities and potential therapeutic applications. Xanthan gum, for instance, is known for its exceptional rheological properties, making it an effective stabilizer in various industries . The physical properties of xanthones, such as solubility and stability, are also important for their pharmacological effects and are influenced by the nature of their substituents .
Scientific Research Applications
Anticancer Properties
Xanthorin exhibits significant anticancer activities. Studies have shown its efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including colon cancer cells (HCT116) and cervical cancer cells (HeLa). It acts by altering cell cycle progression and inducing DNA fragmentation. Additionally, xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has shown promising results in suppressing tumor nodules in lung tissue and inhibiting intra-abdominal tumor mass formation in mice (Kang et al., 2009); (Ismail et al., 2005).
Anti-Inflammatory and Antioxidant Activities
Xanthorrhizol has demonstrated potent anti-inflammatory and antioxidant properties. It reduces expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), significantly reducing inflammation and oxidative stress in various models. These properties make it a potential candidate for treating neurological diseases related to ROS and inflammation (Chung et al., 2007); (Lim et al., 2005).
Antihyperglycemic Effects
Studies have shown that xanthorrhizol can effectively decrease blood glucose levels in high-fat diet-induced obese mice, indicating its potential as an antidiabetic agent. It also modulates inflammatory cytokines, further supporting its therapeutic potential in metabolic disorders (Kim et al., 2014).
Antimicrobial Activity
Xanthorhodopsin, related to this compound, has demonstrated antibacterial and antifungal activities. This property is significant in the search for new antimicrobial agents, especially against resistant strains. The acetone extract of Xanthoria parietina, a lichen containing this compound-related compounds, has shown strong antibacterial and antifungal properties (Basile et al., 2015).
Future Directions
Mechanism of Action
Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of this compound involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.
Result of Action
As an anthraquinone agent , it is likely to exert a range of biological effects.
Biochemical Analysis
Biochemical Properties
Xanthorin is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been suggested to have effects on various types of cells and cellular processes It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied
Metabolic Pathways
This compound is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
properties
IUPAC Name |
1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRIXZGBQOFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498507 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17526-15-7 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



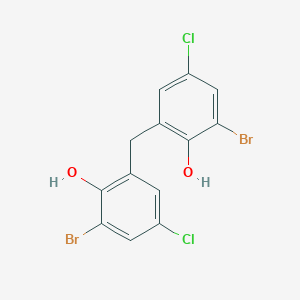

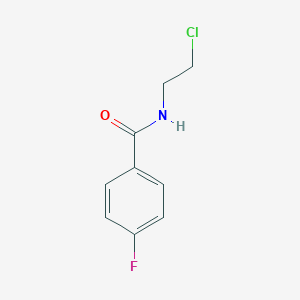
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)




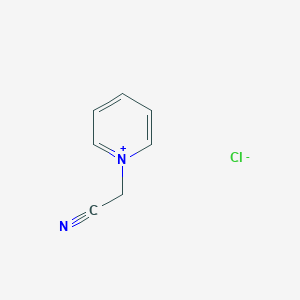

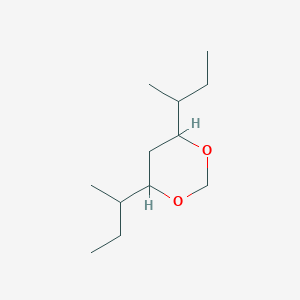

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
